4'-Chloroacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZYGTVTZYSBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052668 | |
| Record name | 1-(4-Chlorophenyl)ethanone | |
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Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [MSDSonline] | |
| Record name | 4-Chloroacetophenone | |
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Boiling Point |
237 °C | |
| Record name | P-CHLOROACETOPHENONE | |
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Solubility |
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALC, ETHER | |
| Record name | P-CHLOROACETOPHENONE | |
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Density |
1.1922 @ 20 °C/4 °C | |
| Record name | P-CHLOROACETOPHENONE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.12 [mmHg] | |
| Record name | 4-Chloroacetophenone | |
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Color/Form |
LIQUID | |
CAS No. |
99-91-2 | |
| Record name | p-Chloroacetophenone | |
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| Record name | p-Chloroacetophenone | |
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| Record name | 4'-Chloroacetophenone | |
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| Record name | Ethanone, 1-(4-chlorophenyl)- | |
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| Record name | 1-(4-Chlorophenyl)ethanone | |
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| Record name | 4'-chloroacetophenone | |
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| Record name | P-CHLOROACETOPHENONE | |
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| Record name | P-CHLOROACETOPHENONE | |
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Melting Point |
20-21 °C | |
| Record name | P-CHLOROACETOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 4'-Chloroacetophenone
Traditional methods for synthesizing this compound are well-documented and widely practiced in laboratory and industrial settings.
One of the most common methods for preparing this compound is the Friedel-Crafts acylation of chlorobenzene (B131634). askfilo.comaskfilo.com This electrophilic aromatic substitution reaction involves treating chlorobenzene with acetyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). askfilo.comvedantu.comvedantu.com
The reaction mechanism begins with the activation of acetyl chloride by the aluminum chloride catalyst to form a highly electrophilic acylium ion (CH₃CO⁺). askfilo.comvedantu.com This ion then attacks the electron-rich benzene (B151609) ring of chlorobenzene. The chlorine atom on the ring is an ortho, para-directing group, meaning it directs the incoming acyl group to the positions adjacent (ortho) and opposite (para) to it. vedantu.comdoubtnut.com While both 2-chloroacetophenone (B165298) (ortho) and 4-chloroacetophenone (para) are formed, the para isomer is the major product due to reduced steric hindrance. vedantu.comdoubtnut.com
Reaction Summary: Friedel-Crafts Acylation
| Reactant 1 | Reactant 2 | Catalyst | Major Product | Minor Product |
| Chlorobenzene | Acetyl Chloride | Anhydrous AlCl₃ | This compound | 2'-Chloroacetophenone |
Another established route involves a Grignard reaction. This pathway uses 1,4-Dichlorobenzene to form a Grignard reagent, which then reacts with acetonitrile (B52724). The Grignard reagent, an organomagnesium halide, is prepared by reacting the aryl halide with magnesium metal, typically in an ether solvent to stabilize the reagent. leah4sci.commasterorganicchemistry.com
The carbon atom bonded to magnesium in the Grignard reagent is strongly nucleophilic and attacks the electrophilic carbon of the nitrile group in acetonitrile. leah4sci.commasterorganicchemistry.com This forms an intermediate imine, which is not isolated but is subsequently hydrolyzed with aqueous acid to yield the final ketone, this compound. masterorganicchemistry.com
This compound can also be synthesized through the oxidation of the secondary alcohol, 1-(4-chlorophenyl)ethanol (B1581629). alfa-chemistry.com The Corey-Kim oxidation is a suitable method for this transformation. alfa-chemistry.comorganic-chemistry.org The reaction employs a complex formed from N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which acts as the oxidizing agent. wikipedia.orgjkchemical.com
The alcohol attacks the electrophilic sulfur atom of the Corey-Kim reagent, forming an alkoxysulfonium salt. jkchemical.com A base, such as triethylamine (B128534) (TEA), is then added to deprotonate the intermediate, leading to the formation of the ketone. jkchemical.com For benzylic alcohols like 1-(4-chlorophenyl)ethanol, the reaction must be carefully controlled, as the intermediate can be converted to the corresponding benzyl (B1604629) chloride if the base is not added promptly. wikipedia.orgjkchemical.com
Corey-Kim Oxidation at a Glance
| Substrate | Reagents | Base | Product |
| 1-(4-Chlorophenyl)ethanol | N-chlorosuccinimide (NCS), Dimethyl sulfide (DMS) | Triethylamine (TEA) | This compound |
This compound is a key starting material for synthesizing a variety of derivatives, often through condensation reactions. These reactions typically involve the formation of a new carbon-carbon bond.
A prominent example is the Claisen-Schmidt condensation , a type of aldol (B89426) condensation. In this reaction, this compound reacts with an aldehyde, such as benzaldehyde (B42025), in the presence of a base like sodium hydroxide (B78521) (NaOH). rsc.orgrsc.org This reaction produces α,β-unsaturated ketones, commonly known as chalcones. For instance, the reaction with benzaldehyde yields (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one. rsc.org This condensation can be performed efficiently in a solvent-free environment by grinding the reactants with solid NaOH. rsc.orgrsc.org
Furthermore, this compound is used in multi-component reactions to build more complex heterocyclic structures. It can react with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde), malononitrile, and ammonium (B1175870) acetate (B1210297) in a one-pot synthesis to produce 2-amino-4,6-diarylnicotinonitriles. cjcatal.comsharif.edu This reaction can be catalyzed by various agents, including recyclable solid acid catalysts. cjcatal.comresearchgate.net
Examples of Derivative Synthesis from this compound
| Reaction Type | Co-Reactant(s) | Catalyst/Conditions | Derivative Product |
| Claisen-Schmidt Condensation | Benzaldehyde | NaOH (solid or solution) | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one (a chalcone) rsc.orgrsc.org |
| Claisen-Schmidt Condensation | 4-Chlorobenzaldehyde | Base, Cyclo-condensation with Phenylhydrazine | N-Phenylpyrazoline derivative scientific.net |
| Multi-component Reaction | 4-Chlorobenzaldehyde, Malononitrile, Ammonium Acetate | Solid base catalyst, 100°C | 2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile sharif.edu |
Corey-Kim Oxidation of 1-(4-Chlorophenyl)ethanol
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry focuses on developing highly selective and efficient reactions. In the context of this compound, this involves catalytic enantioselective reactions that create chiral molecules with high optical purity.
As a prochiral ketone, this compound can undergo enantioselective additions to its carbonyl group to form chiral tertiary alcohols, which are valuable building blocks in pharmaceuticals. nih.gov
One advanced strategy is the catalytic enantioselective addition of an aryltitanium reagent . In a published procedure, an m-tolyltitanium reagent, prepared in-situ, is added to this compound. orgsyn.org The reaction is catalyzed by a chiral BINOL-derived ligand, specifically (R)-3-(3,5-bistrifluoromethylphenyl)-1,1'-bi-2-naphthol, to produce (R)-(+)-1-(4-chlorophenyl)-1-m-tolylethanol with high enantiomeric excess. orgsyn.orgresearchgate.net
Biocatalysis offers another powerful approach. The asymmetric reduction of this compound using whole-cell biocatalysts can produce chiral alcohols with excellent enantioselectivity. researchgate.net For example, whole cells of Acetobacter pasteurianus have been shown to reduce this compound to the corresponding (R)-alcohol with an enantiomeric excess (e.e.) above 99%. researchgate.net Similarly, various plant tissues from sources like apples and carrots can reduce this compound with high enantioselectivity, yielding chiral alcohols with up to 98% e.e. nih.gov Hybrid catalysts, such as gold-platinum nanoparticles combined with an NAD⁺ reductase enzyme, have also been used for the H₂-driven enantioselective reduction of this compound. researchgate.net
Advanced Enantioselective Reactions on this compound
| Reaction Type | Reagent/Catalyst System | Product | Enantiomeric Excess (e.e.) |
| Aryltitanium Addition | m-Tolyltitanium / Chiral BINOL-Ti catalyst | (R)-(+)-1-(4-Chlorophenyl)-1-m-tolylethanol orgsyn.org | 95% e.e. orgsyn.org |
| Biocatalytic Reduction | Acetobacter pasteurianus (whole cells) | (R)-1-(4-chlorophenyl)ethanol researchgate.net | >99% e.e. researchgate.net |
| Biocatalytic Reduction | Plant tissues (e.g., apple, carrot) | Chiral 1-(4-chlorophenyl)ethanol nih.gov | ~98% e.e. nih.gov |
| Hybrid Catalytic Reduction | Au-Pt Nanoparticles / NAD⁺ Reductase | Chiral 1-(4-chlorophenyl)ethanol researchgate.net | Not specified researchgate.net |
Alpha-Bromination Reactions of Acetophenone (B1666503) Derivatives
The α-bromination of acetophenone derivatives, including this compound, is a crucial transformation in organic synthesis, yielding valuable intermediates. A notable method involves the use of pyridine (B92270) hydrobromide perbromide as a brominating agent. Research has shown that 4-chloro-α-bromo-acetophenone can be synthesized effectively from this compound using this reagent in acetic acid as a solvent. researchgate.net The optimal conditions for this reaction were found to be a temperature of 90°C with a molar ratio of the substrate to the brominating agent of 1.0:1.1. researchgate.net This method is considered suitable for undergraduate organic chemistry experiments due to its procedural simplicity and the relatively stable nature of the brominating agent compared to liquid bromine. researchgate.net
Another approach to α-bromination involves reacting 4'-chloropropiophenone (B124772) with bromine in chloroform (B151607), using anhydrous aluminum chloride as a catalyst. prepchem.com This reaction proceeds at a temperature of 30° to 35°C and yields 2-bromo-4'-chloropropiophenone. prepchem.com The use of N-Bromosuccinimide (NBS) in acetonitrile is another alternative, particularly for small-scale syntheses where high purity is desired, though it is a more costly method.
The resulting α-bromo-4'-chloroacetophenone is a key intermediate in the synthesis of various compounds. For instance, it is a precursor for the non-steroidal anti-inflammatory drug aryl propionate (B1217596) and the estrogenic drug, as well as an intermediate for clorprenaline. researchgate.net
Table 1: Comparison of α-Bromination Methods for Acetophenone Derivatives
| Brominating Agent | Substrate | Solvent | Catalyst | Temperature | Key Features |
|---|---|---|---|---|---|
| Pyridine hydrobromide perbromide | This compound | Acetic Acid | - | 90°C | Suitable for educational settings, stable reagent. researchgate.net |
| Bromine | 4'-Chloropropiophenone | Chloroform | Anhydrous aluminum chloride | 30-35°C | Effective for producing 2-bromo-4'-chloropropiophenone. prepchem.com |
| N-Bromosuccinimide (NBS) | Acetophenone Derivatives | Acetonitrile | - | - | Higher cost, suitable for high-purity small-scale synthesis. |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. One significant approach is the use of solvent-free reaction conditions. For example, the Claisen-Schmidt condensation to produce chalcones from this compound can be carried out by grinding the reactants (this compound and an appropriate benzaldehyde) with solid sodium hydroxide in a mortar. vulcanchem.comrsc.org This mechanochemical method reduces solvent waste and can lead to higher yields. vulcanchem.com
The use of water as a solvent is another cornerstone of green chemistry. Suzuki-Miyaura coupling reactions involving this compound have been successfully performed in aqueous media. researchgate.netresearchgate.net These reactions, often facilitated by a palladium catalyst, offer an environmentally benign alternative to traditional methods that use organic solvents. researchgate.netresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times for the synthesis of chalcones and in Suzuki coupling reactions. vulcanchem.combeilstein-journals.org
Biocatalysis also presents a green alternative for transformations involving this compound. For instance, the asymmetric reduction of this compound to the corresponding chiral alcohol can be achieved using the bacterium Acetobacter sp. CCTCC M209061. nih.gov Immobilizing the bacterial cells on materials like Ca-alginate coated with chitosan (B1678972) enhances the reusability and stability of the biocatalyst. nih.gov
Reaction Mechanisms of this compound and its Derivatives
Nucleophilic Substitution Reactions
This compound and its derivatives are susceptible to nucleophilic substitution reactions. The chlorine atom on the phenyl ring and substituents at the α-position of the acetyl group can be displaced by various nucleophiles. For example, the chlorine atom in 2-chloro-4'-phenylacetophenone (B1581780) can be substituted by nucleophiles like sodium methoxide. The presence of the chlorine atom enhances the electrophilic character of the compound, making it more reactive towards nucleophiles.
The α-bromo derivative, 2-bromo-4'-chloroacetophenone, is particularly reactive in nucleophilic substitution reactions. The bromine atom is a good leaving group and can be readily replaced by amines, thiols, or alkoxides to synthesize a variety of more complex molecules. This reactivity is fundamental to its role as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. xindaobiotech.com
Condensation Reactions
This compound readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones. vulcanchem.comrsc.orgnumberanalytics.com This reaction involves the base-catalyzed aldol condensation between this compound and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. rsc.orgnumberanalytics.com The reaction is typically carried out using a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent or under solvent-free conditions. vulcanchem.comrsc.org The mechanism involves the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate subsequently dehydrates to yield the α,β-unsaturated ketone, known as a chalcone (B49325). numberanalytics.com
These condensation reactions are a powerful tool for carbon-carbon bond formation and are widely used to synthesize a diverse range of chalcone derivatives with various biological activities. ajrconline.orgorientjchem.orgjetir.org
Table 2: Examples of Claisen-Schmidt Condensation Reactions with this compound
| Aldehyde | Catalyst | Conditions | Product |
|---|---|---|---|
| Benzaldehyde | NaOH | Solvent-free, grinding | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one. rsc.org |
| 2-Methylbenzaldehyde | NaOH | Ethanol (B145695), stirring | 4'-Chloro-2-methylchalcone. vulcanchem.com |
| Various Aromatic Aldehydes | NaOH | Ethanol/Water, stirring | Series of substituted chalcones. ajrconline.org |
Catalytic Oxidation Processes
The acetyl group of this compound can be oxidized to a carboxylic acid. One method involves liquid-phase catalytic oxidation using atmospheric oxygen as the oxidizing agent. acs.orgacs.org In this process, a solution of this compound in glacial acetic acid is treated with air in the presence of a manganese dioxide catalyst. acs.org This method provides a pathway to synthesize 4-chlorobenzoic acid from this compound. acs.org The efficiency of the oxidation can be influenced by the choice of solvent and catalyst. acs.org
Suzuki Coupling Reactions
This compound is a viable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl groups. beilstein-journals.orgbiosynth.com This reaction typically involves coupling this compound with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.org The use of aryl chlorides like this compound is advantageous due to their lower cost and wider availability compared to aryl bromides. beilstein-journals.org
Microwave-assisted Suzuki couplings have been shown to be effective, leading to high yields of the desired biaryl products in short reaction times. beilstein-journals.org A variety of boronic acids can be coupled with this compound, demonstrating the versatility of this reaction. beilstein-journals.org The reaction mechanism involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination at the palladium center. thermofisher.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Bromo-4'-chloroacetophenone |
| 4-Chloro-α-bromo-acetophenone |
| 4'-Chloropropiophenone |
| 2-Bromo-4'-chloropropiophenone |
| Benzaldehyde |
| 2-Methylbenzaldehyde |
| Sodium methoxide |
| 2-Chloro-4'-phenylacetophenone |
| 4-Chlorobenzoic acid |
| Arylboronic acid |
| (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one |
| 4'-Chloro-2-methylchalcone |
| N-Bromosuccinimide |
| Pyridine hydrobromide perbromide |
| Sodium hydroxide |
| Potassium hydroxide |
| Acetic acid |
| Chloroform |
| Anhydrous aluminum chloride |
| Acetonitrile |
| Palladium |
| Manganese dioxide |
| Ca-alginate |
| Chitosan |
| Clorprenaline |
Biological Baeyer-Villiger Reactions in Degradation
The microbial degradation of this compound is a significant area of research, particularly focusing on the enzymatic pathway known as the biological Baeyer-Villiger reaction. This reaction is a key step in the catabolism of aromatic ketones by various microorganisms, converting them into more readily degradable esters.
The aerobic degradation of chloroacetophenones, including this compound, is initiated by a Baeyer-Villiger oxidation, which results in the formation of the corresponding (chloro)phenyl-acetate esters. nih.govmdpi.com This enzymatic reaction is catalyzed by a class of enzymes called Baeyer-Villiger monooxygenases (BVMOs). nih.govasm.orgwikipedia.org These enzymes are oxidoreductases that utilize molecular oxygen and a cofactor, typically NAD(P)H, to insert an oxygen atom between the carbonyl carbon and the adjacent aromatic ring of the ketone, yielding an ester. asm.orgwikipedia.orgnih.gov
Several bacterial strains have been identified that can metabolize this compound through this pathway. For instance, a mixed culture composed of an Arthrobacter sp. and a Micrococcus sp. was found to utilize 4-chloroacetophenone as its sole source of carbon and energy. nih.gov In this process, this compound is first converted to 4-chlorophenyl acetate. nih.gov This ester is then rapidly hydrolyzed by an esterase to form 4-chlorophenol (B41353) and acetate. nih.govasm.org The 4-chlorophenol can be further metabolized to 4-chlorocatechol, which then enters central metabolic pathways. nih.gov
Similarly, Pseudomonas fluorescens ACB has been shown to cometabolize a range of chlorinated acetophenones. asm.org The degradation pathway also proceeds via a biological Baeyer-Villiger reaction to produce a chlorophenyl acetate, which is subsequently hydrolyzed to a chlorophenol. asm.org Studies with purified 4'-hydroxyacetophenone (B195518) monooxygenase (HAPMO) from Pseudomonas fluorescens ACB, a type of BVMO, have demonstrated its capability to convert various fluorinated acetophenones into their corresponding fluorophenyl acetates, serving as a model for the oxidation of this compound. researchgate.netresearchgate.net The enzyme responsible for this conversion in P. fluorescens ACB is an NADPH-dependent monooxygenase that is strongly induced by the presence of acetophenone. asm.org
The general pathway for the biological Baeyer-Villiger degradation of this compound can be summarized as follows:
Oxidation: this compound is oxidized by a Baeyer-Villiger monooxygenase to 4-chlorophenyl acetate.
Hydrolysis: The resulting 4-chlorophenyl acetate is hydrolyzed by an esterase to yield 4-chlorophenol and acetate.
Further Degradation: The 4-chlorophenol undergoes further enzymatic reactions, leading to ring cleavage and eventual mineralization. nih.gov
Research has shown that the oxygenase involved in this pathway in Alcaligenes sp. strain ACA utilizes NADPH and incorporates one atom of molecular oxygen into the substrate. asm.org The activity of this enzyme can be influenced by the substituents on the aromatic ring. asm.org
Research Findings on Microbial Degradation of Acetophenone Analogs
The following table presents data on the oxidation of various acetophenone analogs by cell extracts of Alcaligenes sp. strain ACA, which utilizes a Baeyer-Villiger monooxygenase for degradation. The data illustrates the substrate specificity of the enzyme.
| Substrate | Relative Rate of NADPH Oxidation (%) |
|---|---|
| Acetophenone | 100 |
| 4'-Methylacetophenone | 145 |
| 4'-Hydroxyacetophenone | 125 |
| This compound | 75 |
| 3'-Chloroacetophenone | 60 |
| 2'-Chloroacetophenone | 5 |
| 4'-Bromoacetophenone | 65 |
Data sourced from studies on Alcaligenes sp. strain ACA. asm.org
This table demonstrates that the position and nature of the substituent on the phenyl ring significantly affect the rate of enzymatic oxidation. For instance, an electron-donating group like methyl at the para-position enhances the reaction rate, while a halogen at the ortho-position strongly inhibits it.
Spectroscopic and Computational Investigations
Spectroscopic Characterization Studiessolubilityofthings.com
Spectroscopic methods are fundamental in elucidating the molecular structure of 4'-Chloroacetophenone. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry each provide unique pieces of information that, when combined, confirm the compound's identity and structural features. solubilityofthings.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR: The ¹H NMR spectrum of this compound typically shows three distinct signals. A singlet appears for the methyl (–CH₃) protons, while the aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The protons on the aromatic ring that are closer to the electron-withdrawing acetyl group are more deshielded and thus appear at a higher chemical shift (further downfield) compared to the protons closer to the chlorine atom. echemi.comstackexchange.com
¹³C NMR: The ¹³C NMR spectrum confirms the presence of eight unique carbon atoms. The carbonyl carbon of the acetyl group shows a characteristic signal at a high chemical shift (downfield), while the methyl carbon appears at a low chemical shift (upfield). The four aromatic carbons show distinct signals in the aromatic region of the spectrum. rsc.org
The chemical shifts for this compound, as recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below.
| Spectrum | Assignment | Chemical Shift (δ) in ppm | Reference Solvent |
|---|---|---|---|
| ¹H NMR | -CH₃ (singlet) | 2.579 - 2.61 | CDCl₃ |
| Aromatic H (doublet, ortho to Cl) | 7.43 - 7.45 | CDCl₃ | |
| Aromatic H (doublet, ortho to C=O) | 7.88 - 7.91 | CDCl₃ | |
| ¹³C NMR | -CH₃ | 26.5 - 26.947 | CDCl₃ |
| Aromatic C (CH, ortho to Cl) | 128.9 - 129.310 | CDCl₃ | |
| Aromatic C (CH, ortho to C=O) | 129.7 - 130.140 | CDCl₃ | |
| Aromatic C (quaternary, attached to C=O) | 135.4 - 135.883 | CDCl₃ | |
| Aromatic C (quaternary, attached to Cl) | 139.6 - 139.992 | CDCl₃ | |
| C=O | 196.8 - 197.206 | CDCl₃ |
Data sourced from multiple studies. rsc.orgbmrb.iochemicalbook.com
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. asianpubs.org The FTIR spectrum of this compound shows several characteristic absorption bands that confirm its structure. elixirpublishers.com The most prominent peak is the strong absorption from the carbonyl (C=O) group stretching vibration. asianpubs.org Other significant peaks correspond to the aromatic C-H stretching, C=C stretching of the aromatic ring, and the C-Cl stretching vibration. asianpubs.org
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3000-3100 |
| Carbonyl (C=O) Stretch | ~1691 |
| Aromatic C=C Skeletal Vibrations | ~1618, 1589, 1485, 1401 |
| Para Substitution | ~958, 1115 |
| C-Cl Stretch | ~757 |
Data compiled from various spectroscopic analyses. asianpubs.orgichem.md
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in alcohol, shows absorption maxima that are characteristic of its conjugated system, which includes the benzene ring and the carbonyl group. guidechem.com The presence of the chloro and acetyl substituents on the phenyl ring influences the energy of these electronic transitions. ichem.md
| Maximum Absorption (λmax) | log ε | Solvent | Assigned Transition |
|---|---|---|---|
| 249 nm | 4.23 | Alcohol | π → π |
| 272 nm | 2.95 | Alcohol | n → π |
| 284 nm | 2.70 | Alcohol | n → π* |
Data sourced from the CRC Handbook of Chemistry and Physics. nih.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound provides the molecular weight of the compound and information about its fragmentation pattern, which helps in structural confirmation. The molecular ion peak [M]⁺ is observed, along with a characteristic [M+2]⁺ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. chemicalbook.com
The most abundant fragment is typically the 4-chlorobenzoyl cation (m/z 139), formed by the loss of a methyl radical (•CH₃). chemicalbook.com Another significant peak is observed at m/z 111, which results from the loss of a carbonyl group (CO) from the 4-chlorobenzoyl cation. chemicalbook.com The methyl cation (CH₃⁺) itself is too unstable, but the acetyl cation (CH₃CO⁺) at m/z 43 is a prominent fragment. chemicalbook.com
| m/z | Relative Intensity | Assigned Fragment Ion |
|---|---|---|
| 156 | 8.8% | [M+2]⁺ Molecular ion (with ³⁷Cl) |
| 154 | 26.7% | [M]⁺ Molecular ion (with ³⁵Cl) |
| 141 | 31.7% | [M - CH₃]⁺ (with ³⁷Cl) |
| 139 | 100% | [M - CH₃]⁺ (with ³⁵Cl) (4-chlorobenzoyl cation) |
| 113 | 13.7% | [C₆H₄Cl]⁺ (with ³⁷Cl) |
| 111 | 42.0% | [C₆H₄Cl]⁺ (with ³⁵Cl) |
| 75 | 17.2% | [C₆H₃]⁺ |
| 43 | 13.8% | [CH₃CO]⁺ (acetyl cation) |
Data represents a typical electron ionization (EI) mass spectrum. chemicalbook.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Advanced Spectroscopic Techniques
Beyond the fundamental one-dimensional techniques, advanced spectroscopic methods have been applied to this compound to gain deeper structural insights. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been used to unambiguously assign all proton and carbon signals and to confirm the connectivity between atoms. bmrb.io For instance, HMBC spectra show correlations between the carbonyl carbon and the protons of the methyl group as well as the adjacent aromatic protons, confirming the placement of the acetyl group. bmrb.io Raman spectroscopy has also been employed to study the vibrational modes, complementing the data obtained from IR spectroscopy. nih.gov
Computational Chemistry and Modelingelixirpublishers.com
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules like this compound. dergipark.org.tr Density Functional Theory (DFT) is a commonly used method for these investigations. elixirpublishers.com
Studies using DFT, often with the B3LYP functional and basis sets like 6-31G** or 6-311++G(d,p), have been performed to:
Optimize Molecular Geometry: Calculations determine the most stable three-dimensional structure of the molecule, predicting bond lengths and angles. dergipark.org.tr
Predict Vibrational Spectra: Theoretical vibrational frequencies are calculated and compared with experimental IR and Raman spectra to help in the assignment of observed bands. elixirpublishers.comdergipark.org.tr
Calculate NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts, which show good correlation with experimental values. dergipark.org.tr
Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For acetophenone (B1666503) derivatives, electron-withdrawing groups like chlorine can lower the LUMO energy.
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface. For this compound, these maps show a negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack, and a positive potential (blue) around the hydrogen atoms. dergipark.org.tr
These computational approaches complement experimental data, providing a complete picture of the molecule's structural and electronic characteristics. elixirpublishers.comdergipark.org.tr
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the molecular structure and properties of this compound. elixirpublishers.comresearchgate.net
Molecular Geometry: DFT calculations, often employing the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), have been used to optimize the geometry of this compound. elixirpublishers.comresearchgate.net These studies confirm that the molecule possesses a planar conformation. The optimized bond lengths and angles from these calculations are generally in good agreement with experimental data. researchgate.net For instance, the C=O bond length is calculated to be around 1.216 Å, and the C-Cl bond length is approximately 1.755 Å using the B3LYP/6-311++G(d,p) method. researchgate.net
| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) | Experimental |
|---|---|---|---|
| C1-C11 Bond Length (Å) | 1.504 | 1.501 | 1.512 |
| C11-O12 Bond Length (Å) | 1.196 | 1.216 | 1.208 |
| C4-Cl17 Bond Length (Å) | 1.741 | 1.755 | 1.881 |
Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the chemical reactivity of this compound. researchgate.net The HOMO-LUMO energy gap, calculated at the B3LYP/6-311++G(d,p) level, provides insights into the molecule's stability and reactivity. researchgate.netdergipark.org.tr A smaller energy gap generally indicates higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) surfaces, constructed using the same computational methods, reveal the regions susceptible to electrophilic and nucleophilic attacks. researchgate.nettandfonline.com
| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |
|---|---|---|
| HOMO Energy (a.u.) | -0.349 | -0.267 |
| LUMO Energy (a.u.) | -0.037 | -0.081 |
| HOMO-LUMO Gap (a.u.) | 0.312 | 0.186 |
Vibrational Frequency Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides detailed information about the vibrational modes of this compound. elixirpublishers.comresearchgate.net These experimental spectra are often complemented by theoretical calculations to make accurate assignments of the observed vibrational bands. elixirpublishers.com
Experimental and Theoretical Spectra: The FT-IR and FT-Raman spectra of this compound have been recorded in the condensed state. elixirpublishers.com DFT calculations with the B3LYP/6-31G** or B3LYP/6-311+G** basis sets are used to compute the harmonic vibrational frequencies. elixirpublishers.com The calculated frequencies are typically scaled to achieve better agreement with the experimental values. This combined approach allows for a detailed interpretation of the vibrational spectrum, including the identification of characteristic functional group vibrations. elixirpublishers.comtandfonline.com
Key Vibrational Modes:
C=O Stretching: The carbonyl (C=O) stretching vibration is a prominent band in the IR spectrum, typically observed in the region of 1650-1700 cm⁻¹.
C-Cl Stretching: The carbon-chlorine (C-Cl) stretching mode is expected in the lower frequency region of the spectrum.
Aromatic C-H Stretching: The aromatic C-H stretching vibrations are usually found in the 3000-3100 cm⁻¹ region. researchgate.net
Ring Vibrations: The phenyl ring exhibits several characteristic stretching and bending vibrations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|
| A'' | 58.0484 | 3.5380 | - |
| A'' | 86.0763 | 1.1029 | - |
| A'' | 141.5852 | 0.0229 | - |
| A' | 171.9913 | 4.3849 | - |
Conformational Analysis and Molecular Dynamics
Conformational analysis of this compound and its derivatives is crucial for understanding their three-dimensional structure and how it influences their properties and reactivity. dergipark.org.trunife.it
Stable Conformers: Computational studies have been performed to identify the stable conformers of acetophenone derivatives. dergipark.org.trunife.it For substituted acetophenones, the orientation of the acetyl group relative to the phenyl ring is a key conformational feature. Theoretical calculations indicate the existence of multiple stable conformations for related molecules, with their relative stabilities influenced by solvent effects. unife.it For instance, in a study of 4'-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, three stable conformers were identified, with their relative populations depending on the solvent's permittivity. unife.it
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules. nii.ac.jp For example, in the study of uniconazole (B1683454) analogues, MD simulations combined with MM3 force fields were used to generate and minimize the energies of different conformers. nii.ac.jp This approach provides insights into the conformational preferences of the molecule in different environments. nii.ac.jp
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a powerful tool used to correlate the chemical structure of a compound with its biological activity. nih.gov While specific SAR studies focused solely on this compound are not extensively detailed in the provided context, the principles can be applied to understand how modifications to its structure would affect its activity.
Influence of Substituents: SAR studies on related compounds demonstrate the significant impact of substituents on biological activity. vulcanchem.com For example, in a series of benzylthioquinolinium iodides, the position of substituents (ortho, meta, para) on the phenyl ring had a pronounced effect on their antifungal activity. nih.gov The electronic and hydrophobic properties of the substituents are key factors in determining this activity. nih.gov
In the context of this compound derivatives, modifications to the chloro substituent or the acetyl group could lead to compounds with altered biological profiles. For instance, replacing the chloro group with other halogens or the acetyl group with a trifluoromethyl group could enhance metabolic stability or biological potency.
Applications in Medicinal and Biological Chemistry
Role as a Building Block in Pharmaceutical Development
4'-Chloroacetophenone is a versatile and crucial intermediate in organic synthesis, particularly within the pharmaceutical industry. xindaobiotech.comchemimpex.com Its chemical structure, featuring a reactive acetyl group and a chlorinated phenyl ring, makes it an ideal starting material or "building block" for the synthesis of more complex molecules. xindaobiotech.comchemimpex.com The presence of the chlorine atom can influence the reactivity and enhance the pharmacological properties of the resulting compounds, making them potentially more effective and selective therapeutic agents. xindaobiotech.com Researchers in medicinal chemistry utilize this compound extensively to construct novel molecular frameworks for drug discovery and development. chemimpex.com
A primary application of this compound is in the synthesis of a wide array of pharmaceutically and biologically active compounds. ottokemi.comottokemi.com Its ability to participate in various chemical reactions, such as condensation and substitution, allows for the creation of diverse molecular structures. xindaobiotech.com
A notable example is its use as a precursor in the synthesis of specific cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs. ottokemi.comottokemi.comsincerechemical.com Furthermore, it is a common starting material for producing chalcones through Claisen-Schmidt condensation reactions. ichem.mdscientific.net These chalcones are not only biologically active themselves but also serve as key intermediates for synthesizing various heterocyclic compounds, including pyrazolines, pyrazoles, and benzothiazoles, which exhibit a broad spectrum of biological activities. scientific.netresearchgate.netactapharmsci.com
The structural features of this compound make it an invaluable scaffold for the development of novel therapeutic agents aimed at treating a range of diseases. xindaobiotech.comchemimpex.com Chemists can readily modify its structure to explore new chemical entities with potential therapeutic benefits. chemimpex.com Research has leveraged this compound to create derivatives targeting conditions such as infections, inflammation, and cancer. xindaobiotech.comresearchgate.net For instance, it serves as an intermediate in the synthesis of certain quinoline-based compounds that have been investigated for potential anticancer properties. smolecule.com The synthesis of novel pyrazole (B372694) derivatives from this compound has also been explored for their potential as inhibitors of breast cancer cell growth. researchgate.net
Researchers actively investigate analogs of this compound to understand structure-activity relationships and to discover compounds with enhanced therapeutic potential. xindaobiotech.comchemimpex.com The chlorine atom in the para position is a key feature, as halogenation can significantly modify a molecule's pharmacological profile. xindaobiotech.com By creating a series of derivatives—for example, by reacting this compound to form chalcones or other intermediates—scientists can systematically evaluate how structural changes affect biological activity. ajrconline.org This research into its derivatives is fundamental to discovering new treatments and improving existing ones. xindaobiotech.comchemimpex.com
Development of Novel Therapeutic Agents
Investigation of Biological Activities of Derivatives
Derivatives synthesized from this compound are the subject of extensive research to determine their biological and pharmacological effects. researchgate.net These investigations have revealed that many of these compounds possess significant antimicrobial and antioxidant properties. researchgate.net
A significant area of research focuses on the antimicrobial properties of compounds derived from this compound. researchgate.net Various classes of derivatives, including chalcones, pyrazoles, and benzothiazoles, have demonstrated notable activity against a range of microbial pathogens. researchgate.netactapharmsci.com The chloroethyl group in some derivatives has been shown to enhance antimicrobial efficacy, potentially by disrupting bacterial cell membranes.
Research findings have quantified the antibacterial efficacy of certain derivatives. For example, some halogenated derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. One study on a related compound reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
Below is a table summarizing the antibacterial activity of synthesized halogenated acetophenone (B1666503) derivatives, measured by the zone of inhibition.
| Microorganism | Zone of Inhibition (mm) | Standard Drug (Ciprofloxacin) Zone of Inhibition (mm) | Source |
|---|---|---|---|
| Bacillus subtilis | 25 | 27 | |
| Staphylococcus aureus | 24 | 26 | |
| Escherichia coli | 22 | 25 | |
| Pseudomonas aeruginosa | 23 | 24 |
Derivatives of this compound, particularly chalcones, have been investigated for their antioxidant potential. ichem.mdresearchgate.netdirectresearchpublisher.org Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases. nih.gov The ability of these compounds to scavenge free radicals is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. directresearchpublisher.orgnih.govamazonaws.com
Studies have shown that metal complexes of chalcone (B49325) derivatives synthesized from a chloroacetophenone isomer exhibit potent antioxidant activity, in some cases surpassing that of the standard antioxidant, Vitamin C. directresearchpublisher.org
The table below presents the antioxidant activity of several metal complexes of a chalcone derivative, expressed as the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
| Compound | IC₅₀ (µg/ml) | Source |
|---|---|---|
| Cobalt (II) Complex | 7.89 | directresearchpublisher.org |
| Zinc (II) Complex | 10.12 | directresearchpublisher.org |
| Standard Vitamin C | 10.77 | directresearchpublisher.org |
| Nickel (II) Complex | 29.91 | directresearchpublisher.org |
Anti-Inflammatory Properties
Derivatives of this compound have been investigated for their potential to mitigate inflammation. The synthesis of compounds exhibiting anti-inflammatory effects often involves using this compound or its related intermediates. chemimpex.com For instance, pyrazole derivatives synthesized from chalcones, which can be derived from this compound, have been evaluated for anti-inflammatory potential. amazonaws.comthegoodscentscompany.com Similarly, thiazole (B1198619) derivatives, for which this compound can be a precursor, have shown promise as anti-inflammatory agents. tandfonline.com Research into imidazo[2,1-b] researchgate.netthiadiazole derivatives, which can be synthesized using 2-bromo-4'-chloroacetophenone, has also pointed towards potential anti-inflammatory activities among other biological effects. dlsu.edu.ph
Anticancer and Antituberculosis Activities
The chemical scaffold provided by this compound is integral to the synthesis of molecules with cytotoxic properties against cancer cells and inhibitory effects against Mycobacterium tuberculosis.
Anticancer Activities: Several classes of compounds derived from this compound have demonstrated notable anticancer activity.
Imidazo[2,1-b] researchgate.netthiadiazole Derivatives: A derivative, 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] researchgate.netthiadiazole, was synthesized using 2-Bromo-4'-chloroacetophenone. dlsu.edu.ph This compound exhibited a cytotoxicity index close to the standard anticancer drug Bleomycin when tested against human colon (HT-29) and breast (MCF-7) adenocarcinoma cell lines, while showing lower toxicity to normal cells. dlsu.edu.ph
Thiazole Derivatives: New N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives have been synthesized and evaluated for anticancer activity. One compound with an ortho-chlorine moiety on the phenyl ring was particularly active against Hela cervical cancer cells, showing an IC50 value of 1.3 ± 0.14 µM.
Pyrazoline and Pyrazole Derivatives: Pyrazole derivatives synthesized from chloroacetophenone have been evaluated as inhibitors of breast cancer cell growth. researchgate.net Chalcone-based pyrazoline derivatives have also shown antitumor activity. nih.gov
Piperazine Derivatives: In a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives, two compounds showed in vitro anticancer activity against the human breast cancer cell line MDA-MB-435. core.ac.uk
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric (IC50) | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b] researchgate.netthiadiazole | 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] researchgate.netthiadiazole | HT-29, MCF-7 | Cytotoxicity close to Bleomycin | dlsu.edu.ph |
| Thiazole | Compound 8a (ortho-chloro substituted) | Hela | 1.3 ± 0.14 µM | |
| Pyrazoline | Substituted pyrazole derivative 4d | Breast Cancer Cells | 29.5 μg/mL | researchgate.net |
| Piperazine | Compound 3c | MDA-MB-435 | Active at 10-80 µG/mL | core.ac.uk |
Antituberculosis Activities: this compound is also a building block for potential anti-tuberculosis drugs.
Imidazo[2,1-b] researchgate.netthiadiazole Derivatives: A pyrazinamide (B1679903) derivative of imidazo[2,1-b] researchgate.netthiadiazole was synthesized using 2-bromo-4'-chloroacetophenone. This molecule was designed to couple the pyrazinamide moiety with the imidazothiadiazole core, both of which are known to have potential antitubercular properties. dlsu.edu.ph
Piperazine Derivatives: Three compounds from a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives showed significant activity against M. tb h37Rv in Middlebrook 7H-9 broth. core.ac.uk
Pyrazole Derivatives: The condensation of p-chloroacetophenone with other reagents has been used to create pyrazole derivatives that were subsequently tested for antimycobacterial activity against Mycobacterium tuberculosis H37RV. researchgate.net
Antidiabetic Properties
The pursuit of novel antidiabetic agents has led researchers to explore derivatives of this compound. Various heterocyclic systems synthesized using this compound have been evaluated for their ability to inhibit enzymes involved in carbohydrate metabolism.
Benzimidazole-endowed Chalcones: Novel chalcones have been synthesized starting from 4-chloroacetophenone, which was first nitrated to 4-chloro-3-nitroacetophenone. mdpi.com These chalcones were then used to create benzimidazole-endowed chalcones that were evaluated as α-glucosidase and α-amylase inhibitors, showing potential as antidiabetic agents. mdpi.com
Thiazolidinone and Oxazole Derivatives: Research has shown that compounds containing a p-chloroacetophenone moiety can be more active than those with p-bromoacetophenone. nih.gov Substituted oxazoles have demonstrated more effective α-glycosidase inhibitory activity compared to the standard drug acarbose. nih.gov
Benzothiazole Derivatives: Benzothiazole derivatives have been synthesized by reacting a hydrazine (B178648) derivative with this compound, among other substituted acetophenones. actapharmsci.com This class of compounds has been investigated for a wide range of biological activities, including antidiabetic properties. actapharmsci.com
Enzymatic Biotransformations and Biocatalysis
This compound is a valuable substrate in biocatalysis, particularly for stereoselective reactions that produce chiral alcohols and amines. These products are important intermediates in the pharmaceutical industry.
Reduction of this compound by Free Cells
The asymmetric reduction of the prochiral ketone this compound to the corresponding chiral alcohol, (R)- or (S)-1-(4-chlorophenyl)ethanol, is a key biotransformation. This is often achieved with high enantiomeric excess using whole microbial cells as biocatalysts, which provides an advantage by eliminating the need for isolated enzymes and cofactor regeneration systems.
Acetobacter sp. CCTCC M209061: This bacterium is a promising whole-cell biocatalyst with anti-Prelog stereoselectivity. researchgate.net Free cells of this strain have been used for the recycled batch reduction of this compound. The cells could be reused three times, achieving nearly 97% yield of (R)-1-(4-chlorophenyl) ethanol (B145695) with an enantiomeric excess (e.e.) greater than 99%. researchgate.net A novel carbonyl reductase (AcCR) was later purified from this strain, which showed a preference for the cofactor NADPH over NADH for the reduction of this compound. plos.org
Acetobacter pasteurianus GIM1.158: Whole cells of this strain also catalyze the anti-Prelog reduction of several aromatic ketones. While highly effective for other substrates, the reduction of this compound resulted in lower yields compared to other tested ketones. nih.gov
Environmental Bacteria: Whole cells of Serratia marcescens and Citrobacter granulomatis, isolated from polluted sediments, were able to reduce o-chloroacetophenone with good conversion yields. srce.hr A defined mixed culture of an Arthrobacter sp. and a Micrococcus sp. was shown to degrade 4-chloroacetophenone, using it as a sole carbon and energy source. sigmaaldrich.com
| Microorganism | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Acetobacter sp. CCTCC M209061 (free cells) | (R)-1-(4-chlorophenyl) ethanol | ~97% (after 3 cycles) | >99% | researchgate.net |
| Acetobacter pasteurianus GIM1.158 | (R)-1-(4-chlorophenyl) ethanol | Lower than other ketones | Not specified | nih.gov |
| Serratia marcescens 5.4T | (S)-1-(o-bromophenyl)ethanol | 49% | 99% | srce.hr |
Transamination Reactions Involving Acetophenone Derivatives
Transaminase enzymes are used in biocatalysis to synthesize chiral amines from prochiral ketones, a reaction of great importance for producing pharmaceutical intermediates. diva-portal.orgdiva-portal.org These enzymes, which are dependent on pyridoxal (B1214274) 5′-phosphate (PLP), catalyze the reversible transfer of an amino group from an amino donor to a ketone substrate. rsc.orgmdpi.com
This compound and other acetophenone derivatives are common substrates in these reactions. diva-portal.orgdiva-portal.org An (S)-α-phenethylamine:pyruvate transaminase has been identified that acts on various ketone compounds, including 4-chloroacetophenone, to form the corresponding amino compound. google.comepo.org Studies have also investigated ω-transaminases from sources like Chromobacterium violaceum for the transamination of acetophenone derivatives. diva-portal.org Engineered variants of these enzymes have shown increased specificity for 4'-substituted acetophenones, demonstrating the potential for creating tailored biocatalysts for specific synthetic applications. diva-portal.org The presence of a chlorine atom on the pyridine (B92270) core of related substrates was found to increase the reactivity of the starting ketone in transaminase-catalyzed reactions. acs.orgresearchgate.net
Applications in Materials Science and Industrial Chemistry
Utilization in Materials Science
In the field of materials science, 4'-Chloroacetophenone is valued for its ability to be integrated into larger molecular structures, thereby enhancing the properties of various materials. xindaobiotech.com Its chlorinated structure can impart desirable characteristics such as improved stability and resistance. xindaobiotech.com
This compound is incorporated into polymer systems to develop materials with enhanced physical and chemical properties. xindaobiotech.com Its integration can lead to improved thermal stability, greater mechanical strength, and increased chemical resistance in the final polymer products. xindaobiotech.com These enhanced polymers find use in a variety of applications, including the formulation of durable coatings and strong adhesives. xindaobiotech.com Research has explored its use in creating copolymers through reactions like the Suzuki coupling, where its reactivity allows for the formation of complex polymer chains. biosynth.com The presence of the chloro group on the acetophenone (B1666503) base structure is a key factor in tailoring the final properties of these polymer systems. xindaobiotech.com
The development of specialty materials benefits from the inclusion of this compound. xindaobiotech.com It contributes to materials that require specific performance characteristics, such as those used in certain industrial products. xindaobiotech.com For instance, it is a precursor in the synthesis of fluorescent whitening agents, which are specialty chemicals used to enhance the brightness of textiles and plastics. sincerechemical.com The compound's ability to participate in various chemical reactions allows for the creation of novel materials with specific functionalities tailored for advanced applications. chemimpex.com
Incorporation into Polymer Systems
Role in Agrochemical Synthesis
This compound is a crucial intermediate in the agrochemical industry. xindaobiotech.comchemimpex.com Its chemical structure serves as a foundation for building more complex molecules that are effective in crop protection. chemimpex.com The stability and efficacy of the resulting agrochemical formulations are often enhanced by the chlorinated structure of this precursor. xindaobiotech.com
This compound is a key building block in the synthesis of a variety of herbicides and pesticides. xindaobiotech.comchemimpex.com It serves as a starting material for producing active ingredients that help manage pests and unwanted vegetation in agricultural settings. xindaobiotech.comchemimpex.com For example, derivatives of this compound, such as 2,4-Dichloro-α-chloroacetophenone, are valued intermediates in the production of pesticides, contributing to improved agricultural productivity. chemimpex.com
This compound plays a significant role as an intermediate in the synthesis of several fungicides. It is a starting material for producing complex fungicidal agents used to control fungal pathogens on crops. niscpr.res.ingoogle.com
Notable examples include:
Mandipropamid : A simple synthesis for this novel fungicide starts from 4-chloroacetophenone and vanillin. niscpr.res.in Mandipropamid is effective against oomycete fungal pathogens. niscpr.res.in
Difenoconazole : The synthesis of this broad-spectrum fungicide involves intermediates derived from chloroacetophenone derivatives. For instance, 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone, which can be synthesized from a related chloroacetophenone, is a key intermediate for difenoconazole.
Fenbuconazole : 4-Chlorophenylethanol, a key intermediate for this triazole fungicide, can be synthesized from 4-chloroacetophenone. google.com Fenbuconazole is used to control diseases like leaf spot in bananas and brown rot in peaches. google.com
The following table details fungicides synthesized using this compound as a precursor.
| Fungicide | Precursor/Intermediate derived from this compound | Target Pathogen Type | Reference |
| Mandipropamid | 4-Chloroacetophenone | Oomycete fungi | niscpr.res.in |
| Difenoconazole | 2'-Chloro-4'-(4-chlorophenoxy)acetophenone | Broad-spectrum | |
| Fenbuconazole | 4-Chlorophenylethanol | Broad-spectrum (e.g., leaf spot, brown rot) | google.com |
Intermediate for Herbicides and Pesticides
Applications in Fine Chemicals and Other Industries
Beyond its major roles in materials and agrochemicals, this compound is utilized in the synthesis of various fine chemicals. sincerechemical.comchemimpex.comruifuchemical.com It serves as an intermediate for producing fluorescent brighteners, such as fluorescent brightener AD. sincerechemical.com Additionally, its unique aromatic properties have led to its use in the formulation of fragrances and flavoring agents, contributing to a diverse range of consumer products. chemimpex.com The compound's versatility makes it a valuable reagent in organic synthesis for creating complex molecules in both academic research and industrial manufacturing. chemimpex.com
Synthesis of Mandelic Acid
A significant industrial application of this compound is its use as a precursor in the synthesis of mandelic acid. sdichem.comsincerechemical.comruifuchemical.com Mandelic acid and its derivatives are important alpha-hydroxy acids utilized in the pharmaceutical and cosmetic industries for their antibacterial properties and in skincare formulations. The synthesis typically involves the reaction of this compound to form an intermediate, which is then hydrolyzed to yield 4-chloromandelic acid. chemicalbook.com While the direct synthesis of mandelic acid from acetophenone is well-established, the use of substituted acetophenones like this compound allows for the production of substituted mandelic acids, which have their own specific applications.
Production of Fluorescent Brighteners
This compound is a key intermediate in the manufacturing of fluorescent brighteners, also known as optical brightening agents (OBAs). sdichem.comsincerechemical.comguidechem.com These compounds are added to textiles, plastics, and paper to enhance their brightness by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum. github.com Specifically, this compound is used in the synthesis of fluorescent brightener AD. sdichem.comsincerechemical.comruifuchemical.com The production process involves a series of chemical reactions where the this compound molecule is transformed and incorporated into a larger, more complex structure that exhibits fluorescent properties. chemicalbook.com
Environmental and Toxicological Research Perspectives
Environmental Fate and Degradation
The environmental fate of 4'-Chloroacetophenone is influenced by several processes, including biodegradation, volatilization, and its potential for persistence.
This compound is susceptible to biodegradation in both soil and aquatic environments. Under aerobic conditions in most moist, nutrient-rich soils, it can be biodegraded. chemicalbook.comchemicalbook.com The half-life for this process in aerobic surface water is reported to be 672 hours. chemicalbook.comchemicalbook.com However, in anaerobic aqueous conditions, this half-life can be significantly longer, extending to 2,688 hours. chemicalbook.comchemicalbook.com
Studies on related chloro-aromatic compounds provide further insight. For instance, research on the biodegradation of 2,5,4'-trichlorobiphenyl shows it can be degraded to chloroacetophenone. epa.gov In some contaminated sites, indigenous microorganisms have demonstrated the capability to degrade chloroacetophenone, although factors such as low pH can inhibit this process. dtic.mil The biodegradation of related chlorophenols in soil has been shown to be influenced by the presence of other carbon sources and can lead to shifts in the soil microbial community structure. nih.gov A defined mixed culture of an Arthrobacter sp. and a Micrococcus sp. has been shown to utilize 4-chloroacetophenone as a sole source of carbon and energy, metabolizing it to 4-chlorophenyl acetate (B1210297), 4-chlorophenol (B41353), and 4-chlorocatechol. researchgate.net
Volatilization is a significant process for the removal of this compound from surface waters. chemicalbook.comchemicalbook.com The rate of this loss is dependent on the type of water body. For example, the half-life of the compound due to volatilization has been calculated to be approximately 14 days in a river environment and around 110 days in a lake. chemicalbook.comchemicalbook.com An estimated Henry's Law constant of 9.3 x 10⁻⁴ atm·m³/mol suggests that the compound will rapidly volatilize from moist soil surfaces. guidechem.comechemi.com
The persistence of this compound in the environment is a point of varied reporting, with some sources indicating that persistence is unlikely while others classify its persistence in water and soil as high. fishersci.comsdfine.com
The bioaccumulative potential of this compound is generally considered to be low. This is supported by its log octanol-water partition coefficient (log Pow), which has been experimentally determined to be between 2.32 and 2.378. fishersci.comnih.gov Using this log Pow value, a bioconcentration factor (BCF) of 34 has been estimated. guidechem.comnih.gov This relatively low BCF value indicates that this compound is not expected to significantly bioconcentrate in fish and other aquatic organisms. guidechem.comnih.gov An estimated soil adsorption coefficient (Koc) of 436 suggests it may have moderate mobility in soil and could weakly adsorb to sediment and suspended organic matter. guidechem.comechemi.comnih.gov
| Parameter | Value | Source |
|---|---|---|
| Log Pow (Octanol-Water Partition Coefficient) | 2.32 - 2.378 | fishersci.comnih.gov |
| Bioconcentration Factor (BCF) (estimated) | 34 | guidechem.comnih.gov |
| Soil Adsorption Coefficient (Koc) (estimated) | 436 | guidechem.comechemi.comnih.gov |
| Henry's Law Constant (estimated) | 9.3 x 10⁻⁴ atm·m³/mol | guidechem.comechemi.com |
| Half-life (Aerobic, Water) | 672 hours | chemicalbook.comchemicalbook.com |
| Half-life (Anaerobic, Water) | 2688 hours | chemicalbook.comchemicalbook.com |
Volatile Losses from Surface Waters
Ecotoxicological Studies
This compound is recognized as being harmful to aquatic life and may cause long-term adverse effects in the aquatic environment. fishersci.comfishersci.comfishersci.casafecollegessds.com
The compound exhibits toxicity to various aquatic organisms. For fish, a 96-hour lethal concentration 50 (LC50) of 33.2 mg/L has been reported for the zebrafish (Brachydanio rerio). fishersci.com Another study, using Quantitative Structure-Activity Relationship (QSAR) modeling, estimated a 96-hour LC50 of 51.6 mg/L for the fathead minnow (Pimephales promelas). cdhfinechemical.com
Toxicity has also been assessed using the Microtox test, which measures the effect on the bioluminescence of the bacterium Vibrio fischeri. The results show an EC50 (the concentration causing a 50% reduction in light output) of 7.07 mg/L after 15 minutes of exposure and 6.75 mg/L after 5 minutes. fishersci.com
| Organism | Test | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Zebrafish (Brachydanio rerio) | 96-hour LC50 | Mortality | 33.2 | fishersci.com |
| Fathead Minnow (Pimephales promelas) | 96-hour LC50 (QSAR) | Mortality | 51.6 | cdhfinechemical.com |
| Vibrio fischeri (Microtox) | 5-min EC50 | Inhibition | 6.75 | fishersci.com |
| 15-min EC50 | Inhibition | 7.07 | fishersci.com | |
| 30-min EC50 | Inhibition | 6.91 | fishersci.com |
The release of this compound into the environment is advised against due to its potential ecological impact. safecollegessds.comcdhfinechemical.com It can form toxic mixtures with water, even when diluted, posing a hazard to aquatic ecosystems. safecollegessds.com The introduction of chlorophenols, which are related degradation products, into soil ecosystems has been shown to alter the structure of microbial communities. nih.gov Given its toxicity to aquatic life, a significant release could disrupt the balance of aquatic ecosystems by affecting sensitive species at various trophic levels.
Mechanism of Toxicity (Excluding Dosage/Administration)
Electrophilic Metabolite Formation
In the body, this compound is converted into an electrophilic metabolite. chemicalbook.com This transformation is a critical step in its toxic action. The presence of the chloro group enhances the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. solubilityofthings.com This reactivity is central to its ability to interact with biological molecules. As an SN2 alkylating agent, this compound possesses an activated halogen group that readily reacts at nucleophilic sites within the body. chemicalbook.com
Cellular and Molecular Interactions
The electrophilic nature of this compound and its metabolites facilitates interactions with various cellular and molecular components. It is known to be an SN2 alkylating agent that reacts with sulfhydryl (SH) groups and other nucleophilic sites on biomolecules. chemicalbook.com This alkylation of enzymes containing SH groups can lead to their inhibition, thereby disrupting essential cellular processes. chemicalbook.com
One significant molecular target is the human TRPA1 (Transient Receptor Potential Ankryin 1) receptor, a non-selective cation channel. Tear gases such as CN (chloroacetophenone), CR, and CS are potent activators of this receptor. The activation of TRPA1 is a key event in the pain response to a wide range of volatile irritants.
Furthermore, studies have indicated that this compound can inhibit human plasma cholinesterase through a non-SH interaction, suggesting multiple mechanisms of enzymatic interference. chemicalbook.com There is also evidence of its ability to reduce cytopathogenic changes in cell cultures induced by certain viruses, indicating complex interactions with cellular pathways. nih.gov
Irritant Effects
The potent irritant properties of this compound are a direct consequence of its chemical reactivity. guidechem.com It is highly irritating to the eyes, mucous membranes, skin, and respiratory system. guidechem.comscbt.comcdhfinechemical.com
Upon contact with skin and mucous membranes, the chlorine atoms released from the compound can be reduced to hydrochloric acid, causing local irritation and potential burns. chemicalbook.com Inhalation of this substance can lead to respiratory irritation, and the body's response can cause further lung damage. scbt.comcdhfinechemical.com Long-term exposure to such respiratory irritants may result in diseases of the airways. scbt.com
The initial response to inhaling sensory irritants like this compound involves the stimulation of pulmonary irritant receptors. chemicalbook.com This stimulation can lead to bronchoconstriction and an increase in pulmonary blood volume by augmenting sympathetic tone. chemicalbook.com Direct contact with the eyes causes severe damage and a heavy secretion of tears, a phenomenon known as lachrymation. scbt.com
Skin contact can cause inflammation, and the substance may exacerbate pre-existing dermatitis. scbt.com It is considered a skin sensitizer, meaning it can induce an allergic reaction in the skin. nih.gov
Future Research Directions and Emerging Trends
Innovations in Synthesis and Production Methods
While traditional methods like the Friedel-Crafts acylation are well-established for producing 4'-Chloroacetophenone , research continues to drive innovation toward more efficient, safer, and cost-effective synthetic routes. A recent innovative experiment demonstrated the successful α-bromination of this compound to synthesize 4-chloro-α-bromo-acetophenone. researchgate.net This method, using pyridine (B92270) hydrobromide perbromide as the brominating agent in an acetic acid solvent, proved to be safe, high-yielding (with over 80% yield achieved by many students), cost-effective, and repeatable in an educational setting. researchgate.net
Another area of innovation involves using this compound as a starting material for other valuable chemicals. For instance, a patented process describes the synthesis of 4-chlorophenylethanol, a key intermediate for the fungicide fenbuconazole, using this compound as an inexpensive raw material. google.com The process involves the Willgerodt-Kindler reaction to produce 4-chlorophenylacetic acid, which is then reduced. google.com This method is noted for being simple, having an easy work-up, and producing fewer by-products, which are key advantages in modern chemical manufacturing. google.com
Future research will likely focus on catalytic systems, flow chemistry, and the use of greener solvents to further optimize production, reducing environmental impact and improving economic viability.
Exploration of New Applications and Derivatives
This compound's value lies in its role as a versatile building block for a wide array of more complex molecules with significant applications. chemimpex.com Its derivatives are actively being explored for their potential in pharmaceuticals, agrochemicals, and materials science. xindaobiotech.com
In the pharmaceutical sector , it serves as a critical intermediate for synthesizing biologically active compounds. chemimpex.comxindaobiotech.com Research into its derivatives may lead to new treatments for pain, inflammation, and infections. xindaobiotech.com For example, chalcone (B49325) derivatives synthesized from this compound have shown potential cytotoxic activities against cancer cells. Derivatives such as 2-amino-4'-chloroacetophenone hydrochloride are used as intermediates for antimalarial and antiviral drugs. The presence of the chloro group can enhance the pharmacological properties of the resulting compounds, making them more effective and selective. xindaobiotech.com
In agrochemicals , it is an intermediate in the synthesis of pesticides and herbicides. xindaobiotech.comchemimpex.com The chlorinated structure contributes to the stability and efficacy of these agricultural products, aiding in pest management and enhancing crop yields. xindaobiotech.com
In materials science , this compound can be incorporated into polymer systems to develop specialty materials with improved characteristics like thermal stability and chemical resistance. xindaobiotech.com Research has been conducted on polymers based on p-chloroacetophenone oxime, which have potential biological activities. researchgate.net
The table below summarizes some of the key applications and the types of derivatives being explored.
| Field | Application/Derivative | Research Focus |
| Pharmaceuticals | Chalcone Derivatives | Potential cytotoxic/anticancer activity |
| 2-Amino-4'-chloroacetophenone | Intermediates for antimalarial and antiviral drugs | |
| General Drug Intermediates | Development of agents for pain, inflammation, and infections xindaobiotech.com | |
| Agrochemicals | Pesticide & Herbicide Intermediates | Creation of stable and effective pest control solutions xindaobiotech.comchemimpex.com |
| Materials Science | p-Chloroacetophenone Oxime Polymers | Development of polymers with enhanced thermal stability and potential biological activity xindaobiotech.comresearchgate.net |
| Organic Synthesis | Chiral Alcohols | Asymmetric synthesis for use as key intermediates in pharmacologically active compounds orgsyn.org |
Advancements in Computational and Spectroscopic Characterization
The precise characterization of this compound and its derivatives is fundamental to understanding their reactivity and potential applications. Modern computational and spectroscopic techniques are providing deeper insights than ever before.
Computational chemistry, using tools like Gaussian software, has been employed to study derivatives such as 2-Bromo-4-chloroacetophenone. researchgate.net These studies calculate vibrational frequencies and predict properties like infrared intensities and Raman activities. researchgate.net Such computational analyses are crucial for understanding molecular structure and have identified derivatives as attractive subjects for future studies in non-linear optics. researchgate.net
A range of spectroscopic techniques are routinely used for characterization:
FTIR (Fourier-Transform Infrared) Spectroscopy is used to identify the various functional groups present in the molecule. researchgate.net
NMR (Nuclear Magnetic Resonance) Spectroscopy , particularly 1H NMR, helps to confirm the structure and purity of the compound and its derivatives. researchgate.net
UV-Visible Spectroscopy is used to test the optical transparency of crystals derived from the compound. researchgate.net
Raman Spectroscopy provides complementary vibrational data to FTIR. nih.gov
Advanced analytical methods like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) are used to detect trace impurities, while Thermogravimetric Analysis (TGA) assesses thermal stability and degradation profiles.
The table below presents key spectral and physical properties of this compound.
| Property | Value/Data | Source |
| Molecular Formula | C₈H₇ClO | chemimpex.combiosynth.com |
| Molecular Weight | 154.59 g/mol | nih.govbiosynth.com |
| Appearance | Colorless to pale yellow liquid | chemimpex.comguidechem.com |
| Melting Point | 14-21 °C | chemimpex.comnih.gov |
| Boiling Point | 232-237 °C | chemimpex.comnih.gov |
| Density | 1.192 g/mL at 20-25 °C | chemimpex.comnih.gov |
| Solubility | Practically insoluble in water; miscible with alcohol and ether. nih.govsolubilityofthings.com | nih.govsolubilityofthings.com |
| log Kow (LogP) | 2.32 (experimental) | nih.gov |
| Refractive Index | 1.5550 @ 20 °C | nih.govguidechem.com |
| UV Max Absorption (in Alcohol) | 249 nm | guidechem.com |
Sustainable Chemistry and Environmental Remediation
The principles of sustainable or "green" chemistry are increasingly influencing the synthesis and application of chemical compounds, including this compound. Research is focused on developing processes that are not only efficient but also environmentally benign. One study highlights the development of an economic and eco-friendly catalyst for organic transformations related to p-chloroacetophenone oxime-based polymers, contributing to the field of sustainable chemistry. researchgate.net Similarly, synthesis routes that feature simple methods, easy post-treatment, and fewer by-products are being favored, as they align with green chemistry goals. google.com
The environmental fate of this compound is also a consideration. It can persist in the environment for several days to weeks. rsc.org This persistence necessitates research into its environmental impact and potential remediation strategies. Future work in this area will likely involve studying its degradation pathways in soil and water and developing biocatalytic or photocatalytic methods to break it down into harmless substances. The development of environmentally friendly polymers from its derivatives, which can decompose under mild conditions without requiring organic solvents, is another promising direction. researchgate.net
Further Elucidation of Biological Activities and Mechanisms
This compound and its derivatives have garnered significant attention for their diverse biological activities. Future research aims to further clarify these activities and understand their underlying molecular mechanisms.
The compound is a known precursor to molecules with antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action is often linked to its ability to interact with specific biological targets. For instance, some derivatives contain a chloroethyl group that can undergo nucleophilic substitution, forming covalent bonds with target proteins or enzymes and modulating their activity.
It has been tested for its capacity to inhibit the cytopathogenic effects of poliovirus. guidechem.com Furthermore, a significant finding in toxicology is that chloroacetophenones act as potent activators of the human TRPA1 receptor, an ion channel involved in pain, inflammation, and respiratory irritation. This explains its use as a lachrymatory agent (tear gas) and provides a specific molecular target for further investigation.
Ongoing research will likely use advanced techniques like molecular docking, proteomics, and metabolomics to identify the precise cellular pathways affected by this compound derivatives. This will be crucial for designing new therapeutic agents with higher efficacy and specificity, as well as for understanding their toxicological profiles.
Q & A
Q. Which analytical methods are most reliable for characterizing 4’-chloroacetophenone and its derivatives?
- GC-MS : Quantifies trace impurities and reaction byproducts (e.g., 3’-chloroacetophenone isomers) with a detection limit of 0.1 ppm .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers (e.g., 2’- vs. 4’-chloroacetophenone) via distinct aromatic proton splitting patterns and carbonyl carbon shifts .
- Melting point analysis : Pure 4’-chloroacetophenone melts at 54–56°C; deviations indicate contamination .
Advanced Research Questions
Q. How do substituent positions (e.g., 3’- vs. 4’-chloro) affect enzyme kinetics in alcohol dehydrogenase systems?
- Substrate specificity : Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase shows 3x higher catalytic efficiency (kcat/KM) for 4’-chloroacetophenone than its 3’-isomer due to steric compatibility in the alkyl-binding pocket .
- Experimental design : Kinetic parameters (KM, Vmax) are determined using Michaelis-Menten plots under controlled pH (7.4) and temperature (37°C) .
Q. What catalytic systems enable efficient trifluoroethoxylation of 4’-chloroacetophenone?
- Palladium catalysis : Na[B(OCH2CF3)4] with Pd2dba3/tBuXPhos achieves 100% conversion in 1 hour at 100°C, producing trifluoroethoxy derivatives for pharmaceutical intermediates .
- Mechanistic insight : Oxidative addition of Pd(0) to the C-Cl bond is rate-determining, validated by kinetic isotope effect studies .
Q. How does microbial degradation of 4-chlorobiphenyl inform environmental fate studies of 4’-chloroacetophenone?
- Metabolic pathways : Pseudomonas sp. MB86 produces 4’-chloroacetophenone via oxidative cleavage of 4-chlorobiphenyl, alongside 2-oxo-2-(4’-chlorophenyl)ethanol .
- Analytical challenges : Differentiate biodegradation intermediates using LC-HRMS (resolution: 30,000) and isotopic labeling .
Q. What strategies resolve contradictions in structural assignments of chloroacetophenone isomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
